Cas no 1112311-01-9 (4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione)

4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- [4-(3,5-Dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
- 4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione
-
- インチ: 1S/C25H22FNO3S/c1-4-18-5-7-19(8-6-18)25(28)24-15-27(21-12-16(2)11-17(3)13-21)22-10-9-20(26)14-23(22)31(24,29)30/h5-15H,4H2,1-3H3
- InChIKey: RPYNPFGZSBVUPW-UHFFFAOYSA-N
- SMILES: C(C1=CN(C2=CC(C)=CC(C)=C2)C2=CC=C(F)C=C2S1(=O)=O)(C1=CC=C(CC)C=C1)=O
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 623.2±55.0 °C(Predicted)
- 酸度系数(pKa): -6.37±0.40(Predicted)
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-3795-10μmol |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3795-3mg |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3795-25mg |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-3795-5mg |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3795-2mg |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-3795-5μmol |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3795-20mg |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-3795-40mg |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-3795-20μmol |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 20μmol |
$79.0 | 2023-09-10 | ||
A2B Chem LLC | BA63274-1mg |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione |
1112311-01-9 | 1mg |
$245.00 | 2024-04-20 |
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 1112311-01-9 and Product Name: 4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione
Compound with the CAS number 1112311-01-9 and the product name 4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzothiazine class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its 3,5-dimethylphenyl and 4-ethylbenzoyl substituents, as well as the presence of a fluoro group, contribute to its unique chemical properties and biological efficacy.
The benzothiazine core of this compound is a well-known scaffold in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, the 7-fluoro substitution enhances the metabolic stability and bioavailability of the molecule, making it an attractive candidate for further development. Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design, demonstrating their ability to improve pharmacokinetic profiles and enhance binding affinity to biological receptors.
In the context of contemporary pharmaceutical research, compounds like 4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione are being explored for their potential in treating a range of diseases. For instance, benzothiazine derivatives have shown promise in the development of anti-inflammatory agents. The unique structural motif of this compound allows it to modulate inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are crucial for developing novel therapeutics that can target inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Moreover, the fluoro substituent in this molecule plays a critical role in its pharmacological activity. Fluorine atoms are frequently incorporated into drug molecules due to their ability to influence electronic properties, lipophilicity, and metabolic stability. In this case, the presence of a fluoro group at the 7-position enhances the compound's binding affinity to its target proteins. This is particularly important for achieving high efficacy at lower doses, which can reduce potential toxicity and improve patient compliance.
Recent advances in computational chemistry have enabled more accurate predictions of molecular interactions and pharmacokinetic properties. Virtual screening and molecular dynamics simulations have been employed to study how 4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione interacts with biological targets. These studies have provided valuable insights into its mechanism of action and have guided optimization efforts aimed at improving its therapeutic potential.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazine ring system followed by functional group modifications such as bromination and Suzuki-Miyaura cross-coupling reactions. The introduction of the 3,5-dimethylphenyl and 4-ethylbenzoyl groups is achieved through selective alkylation and acylation reactions. The final step involves fluorination at the 7-position using appropriate fluorinating agents under controlled conditions.
One of the most compelling aspects of this compound is its potential in oncology research. Benzothiazine derivatives have been investigated for their ability to inhibit kinases involved in cancer cell proliferation. The structural features of 4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione, particularly its ability to bind tightly to ATP pockets on kinases, make it a promising candidate for developing kinase inhibitors. Preliminary in vitro studies have shown that this compound exhibits inhibitory activity against several cancer-related kinases with IC50 values in the low nanomolar range.
Another area where this compound shows promise is in neurodegenerative diseases research. The benzothiazine scaffold has been reported to interact with receptors involved in neurotransmitter pathways. The unique substitution pattern on this molecule may allow it to modulate neurotransmitter release or receptor activity without causing significant side effects. This makes it an attractive candidate for further investigation as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
The development of new drug candidates is not only about discovering novel molecules but also about understanding how they interact with biological systems at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the binding conformation of this compound with its target proteins. These structural insights are crucial for rational drug design and can guide modifications that enhance potency and selectivity.
In conclusion,4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione (CAS No. 1112311-01-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating inflammatory diseases、oncology、and neurodegenerative disorders make it an exciting area for further research。With continued investigation,this compound has the potential to become a valuable therapeutic agent,providing new hope for patients suffering from various debilitating conditions。
1112311-01-9 (4-(3,5-dimethylphenyl)-2-(4-ethylbenzoyl)-7-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione) Related Products
- 1021256-72-3(N-(4-{2-[(3-fluoro-4-methylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)benzamide)
- 2138030-48-3(2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid)
- 1314696-34-8(2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid)
- 450344-29-3(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-diethoxybenzamide)
- 1351607-41-4(3-(3,4-dimethylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea)
- 946213-60-1(2-(3-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
- 854035-84-0(4-(3-methylbutyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol)
- 935655-08-6(6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline)
- 1805488-29-2(3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid)
- 1262011-05-1(2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid)




